5-Chloro-2-fluoro-4-iodoaniline
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Overview
Description
5-Chloro-2-fluoro-4-iodoaniline: is an organic compound with the molecular formula C6H4ClFIN It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For instance, the introduction of iodine can be achieved through iodination reactions using iodine or iodine monochloride. Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide. Chlorination is often carried out using chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoro-4-iodoaniline can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the iodine atom can be substituted with a cyano group using copper(I) cyanide.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) cyanide, potassium cyanide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide.
Major Products:
Substitution Products: Cyano derivatives, alkylated products.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds, alkynes.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-4-iodoaniline is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: The compound finds applications in the development of dyes, pigments, and advanced materials. Its unique halogenation pattern makes it suitable for creating materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-iodoaniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can influence the compound’s binding affinity and specificity towards molecular targets. For example, the presence of fluorine can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
5-Fluoro-2-iodoaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoroaniline: Lacks the iodine atom.
2-Chloro-4-iodoaniline: Lacks the fluorine atom.
Uniqueness: 5-Chloro-2-fluoro-4-iodoaniline is unique due to the presence of all three halogen atoms, which can significantly influence its reactivity and properties. The combination of chlorine, fluorine, and iodine provides a distinct electronic environment, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYGCSFLYULFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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